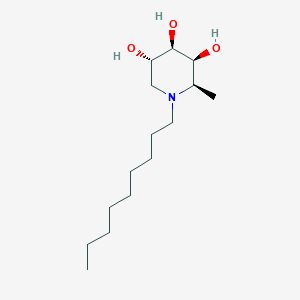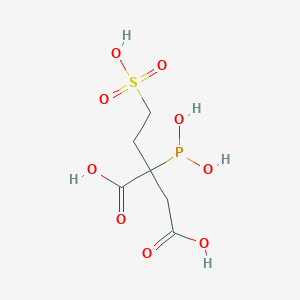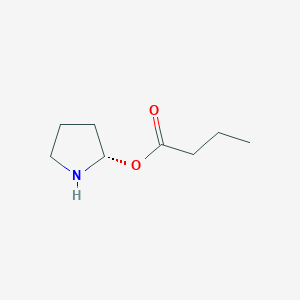![molecular formula C33H32O7 B14257530 1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy- CAS No. 188656-76-0](/img/structure/B14257530.png)
1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple methoxy groups and a phenylmethoxyethylidene linkage, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of naphthalenol derivatives with aldehydes or ketones in the presence of a base.
Phenylmethoxyethylidene Formation: This step involves the reaction of naphthalenol derivatives with phenylmethoxyethylidene precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalenol derivatives.
Applications De Recherche Scientifique
1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and phenylmethoxyethylidene linkage play a crucial role in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Naphthalenol, 2,2’-[2-(methoxy)ethylidene]bis[4,8-dimethoxy-]
- 1-Naphthalenol, 2,2’-[2-(phenyl)ethylidene]bis[4,8-dimethoxy-]
- 1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dihydroxy-]
Uniqueness
1-Naphthalenol, 2,2’-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-] is unique due to its specific combination of methoxy groups and phenylmethoxyethylidene linkage. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
188656-76-0 |
|---|---|
Formule moléculaire |
C33H32O7 |
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
2-[1-(1-hydroxy-4,8-dimethoxynaphthalen-2-yl)-2-phenylmethoxyethyl]-4,8-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C33H32O7/c1-36-26-14-8-12-21-28(38-3)16-23(32(34)30(21)26)25(19-40-18-20-10-6-5-7-11-20)24-17-29(39-4)22-13-9-15-27(37-2)31(22)33(24)35/h5-17,25,34-35H,18-19H2,1-4H3 |
Clé InChI |
UJLRXEZKHQUYDX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C(C=C(C(=C21)O)C(COCC3=CC=CC=C3)C4=CC(=C5C=CC=C(C5=C4O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]-](/img/structure/B14257449.png)
![1h-Imidazo[4,5-c][2,7]naphthyridine](/img/structure/B14257450.png)


![Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-](/img/structure/B14257459.png)
![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14257474.png)



![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)

![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)

